molecular formula C20H19N3O5 B2677520 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide CAS No. 955807-58-6

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide

Cat. No.: B2677520
CAS No.: 955807-58-6
M. Wt: 381.388
InChI Key: WPSHFSRRNZWNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Hybridization of Oxadiazole and Benzodioxin Moieties

The strategic fusion of 1,3,4-oxadiazole and 2,3-dihydro-1,4-benzodioxin moieties creates a hybrid scaffold with enhanced pharmacodynamic properties. The 1,3,4-oxadiazole ring, a nitrogen-oxygen heterocycle, contributes to π-π stacking interactions and hydrogen-bonding capabilities due to its electron-deficient aromatic system. Concurrently, the benzodioxin moiety introduces planar aromaticity and oxygen-rich heteroatoms, enabling selective interactions with enzymatic pockets involved in inflammatory and proliferative pathways.

Table 1: Key Structural Contributions of Hybrid Components

Component Electronic Properties Biological Relevance
1,3,4-Oxadiazole Electron-deficient heterocycle Topoisomerase I/COX-2 inhibition
Benzodioxin Oxygen-rich aromatic system iNOS suppression

This hybridization leverages synergistic effects: the oxadiazole core disrupts enzyme active sites (e.g., cyclooxygenase-2), while the benzodioxin group modulates nitric oxide synthase activity, potentially enabling dual-pathway therapeutic effects.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5/c1-12-9-13(3-5-15(12)25-2)10-18(24)21-20-23-22-19(28-20)14-4-6-16-17(11-14)27-8-7-26-16/h3-6,9,11H,7-8,10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSHFSRRNZWNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2,3-dihydro-1,4-benzodioxin moiety: This step involves the reaction of catechol derivatives with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring.

    Coupling of the two moieties: The final step involves coupling the oxadiazole and benzodioxin moieties with the acetamide group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol, while reduction of the oxadiazole ring can produce a hydrazine derivative.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s structural properties could make it useful in the development of new materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of ion channel function.

Comparison with Similar Compounds

Key Observations:

  • Heterocyclic Core : The target compound’s 1,3,4-oxadiazole core (also in ) is replaced by 1,2,4-triazole , pyridine , or 1,3,4-thiadiazole in analogs, altering electronic properties and binding affinity.
  • Substituent Effects : The 4-methoxy-3-methylphenyl group in the target compound enhances lipophilicity compared to the sulfonyl group in , which may reduce metabolic clearance. Sulfanyl-linked substituents in and improve antibacterial activity but increase molecular weight.

Table 2: Reported Bioactivity of Analogous Compounds

Compound Class / Evidence ID Biological Activity Potency (MIC Range) Mechanism Insights
Sulfanyl-oxadiazole analogs Antibacterial (Gram-positive and Gram-negative strains) 2–8 µg/mL Disruption of bacterial membrane integrity via sulfanyl group interactions.
Thiadiazole-naphthalene derivative Not explicitly reported; structural similarity suggests potential enzyme inhibition N/A Thiadiazole’s electron-deficient core may target cysteine residues in enzymes.
Triazole-pyridinyl analog Hypothesized kinase inhibition N/A Pyridinyl-triazole moiety mimics ATP-binding motifs.

Key Findings:

  • Antibacterial Activity : Sulfanyl-oxadiazole derivatives (e.g., ) exhibit potent antibacterial effects, with MIC values as low as 2 µg/mL against Staphylococcus aureus . The target compound’s 4-methoxy-3-methyl group may further optimize membrane penetration.
  • Structural-Activity Relationships : Replacing oxadiazole with thiadiazole (as in ) introduces sulfur atoms that could enhance π-π stacking but reduce solubility.

Table 3: Toxicity Data for Comparable Compounds

Compound Class / Evidence ID Cytotoxicity (Hemolytic Activity) Notes
Sulfanyl-oxadiazole analogs <10% hemolysis at 100 µg/mL Low toxicity profile supports therapeutic potential.
Pyridine derivative Not tested Labeled as "research use only"; insufficient safety data.

Key Insights:

  • The low hemolytic activity of sulfanyl-oxadiazole analogs suggests that the target compound’s structural relatives are likely non-toxic at therapeutic doses.
  • Thiadiazole derivatives (e.g., ) lack explicit toxicity data, necessitating further study.

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxy-3-methylphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various pharmacological contexts.

1. Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Formation of the Oxadiazole Ring : The compound is synthesized through a reaction involving 2,3-dihydro-1,4-benzodioxin and suitable carboxylic acid derivatives to form the oxadiazole moiety.
  • Acetamide Derivative Formation : The final product is obtained by acylation with 4-methoxy-3-methylphenyl acetamide.

The detailed synthetic pathway can be summarized as follows:

StepReactantsProducts
12,3-Dihydro-1,4-benzodioxin + Carboxylic acidOxadiazole intermediate
2Oxadiazole intermediate + 4-Methoxy-3-methylphenyl acetamideThis compound

A. Enzyme Inhibition Studies

Research indicates that compounds containing the oxadiazole moiety exhibit significant enzyme inhibition properties. For instance:

  • Alpha-glucosidase Inhibition : The synthesized compound demonstrated substantial inhibitory activity against yeast alpha-glucosidase. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.

B. Antimicrobial Activity

The oxadiazole derivatives have shown varying degrees of antimicrobial activity:

CompoundActivity TypeEC50 (μg/mL)
Compound AAgainst Xanthomonas oryzae8.72
Compound BAgainst Pseudomonas syringae12.85

These results indicate that certain derivatives may serve as lead compounds for developing new antimicrobial agents.

C. Neuroprotective Effects

Some studies have also explored the neuroprotective effects of related compounds against acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer's disease:

  • Compounds with similar structures showed weak inhibition against AChE but were effective in other pathways related to neuroprotection.

3. Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various biological contexts:

  • Anticancer Activity : Research demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects on cancer cell lines such as PC3 and Bcap37.
    • For example, a study found that specific derivatives led to a reduction in cell viability by over 50% at concentrations below 20 μg/mL.
  • Insecticidal Properties : Insecticidal tests on oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella) revealed that some compounds had larvicidal activities exceeding 90% at low concentrations.

4. Conclusion

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities. Its potential as an enzyme inhibitor and antimicrobial agent positions it as a valuable compound in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.